molecular formula C21H18N2O5 B6495071 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351605-01-0

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B6495071
CAS No.: 1351605-01-0
M. Wt: 378.4 g/mol
InChI Key: DDHGQUOJZWHYBV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with ethanediamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(phenyl)ethyl]ethanediamide
  • N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(pyridin-2-yl)ethyl]ethanediamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to its combination of a benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-17(16-7-3-5-13-4-1-2-6-15(13)16)11-22-20(25)21(26)23-14-8-9-18-19(10-14)28-12-27-18/h1-10,17,24H,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGQUOJZWHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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